Product packaging for C21H28N4O8S(Cat. No.:)

C21H28N4O8S

Cat. No.: B7756556
M. Wt: 496.5 g/mol
InChI Key: LCFAVJNDSSNTPY-UHFFFAOYSA-N
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Description

Significance of Advanced Organic Synthesis in Biochemical Investigations

Advanced organic synthesis is the art and science of constructing complex carbon-based molecules from simpler starting materials. nih.govmoravek.com Its significance in biochemical investigations is paramount, as it provides the means to create molecules with specific, designed functions. solubilityofthings.com Through total synthesis, chemists can replicate rare natural products, providing sufficient quantities for biological and medical studies. nih.gov Furthermore, organic synthesis allows for the systematic modification of molecular structures, a process crucial for optimizing the potency, selectivity, and properties of a compound. solubilityofthings.com This capability enables the creation of novel chemical entities that can be used to explore biological pathways, validate drug targets, and develop new therapeutic agents. moravek.comnumberanalytics.com The synthesis of molecules like C21H28N4O8S (Darunavir) and its derivatives exemplifies how organic chemistry provides indispensable tools for fighting diseases. nih.govresearchgate.net

Role of Novel Chemical Entities in Mechanistic Elucidation within In Vitro and Non-Clinical In Vivo Systems

Novel chemical entities (NCEs) are newly developed compounds that are investigated for their therapeutic potential. wisdomlib.org They are fundamental to elucidating the mechanisms of biological processes and diseases. frontiersin.orgnih.gov In in vitro (laboratory-based) and non-clinical in vivo (animal model) systems, NCEs act as molecular probes to interact with specific biological targets, such as enzymes or receptors. frontiersin.orgnih.gov By observing the effects of these interactions, researchers can understand the function of the target and its role in a disease pathway.

The compound this compound, a nonpeptidic protease inhibitor, serves as a prime example. wikipedia.org Its mechanism of action involves binding with high affinity to the active site of the HIV-1 protease enzyme. patsnap.com This enzyme is critical for the lifecycle of the HIV virus, as it cleaves viral polyproteins into functional proteins needed for viral maturation. drugbank.compatsnap.com By inhibiting this enzyme, this compound prevents the production of mature, infectious viral particles. patsnap.com Studies using this compound in vitro have provided a detailed mechanistic understanding of HIV replication and have been crucial in validating the protease enzyme as a therapeutic target. wikipedia.orgnih.gov Further non-clinical in vivo research has explored its delivery and efficacy, for instance, through nanoformulations designed to improve drug delivery to specific tissues like the brain. mdpi.com

Overview of Analytical and Computational Approaches in Characterizing Complex Organic Structures

Determining the precise three-dimensional structure of complex organic molecules is fundamental to understanding their function. numberanalytics.comnumberanalytics.com A suite of powerful analytical and computational techniques is employed for this purpose.

Analytical Techniques: Spectroscopic and chromatographic methods are the workhorses of structural characterization. ijsra.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the connectivity and stereochemistry of a molecule in solution. numberanalytics.comresolvemass.ca It provides detailed information about the chemical environment of individual atoms (like ¹H and ¹³C) within the structure. nih.gov

Mass Spectrometry (MS): MS provides a highly accurate measurement of a molecule's mass-to-charge ratio, which helps determine its molecular weight and elemental formula. ijsra.netresolvemass.ca Tandem MS (MS/MS) techniques are used to fragment the molecule, offering clues about its substructures. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a critical technique for assessing the purity of a compound and separating it from impurities or by-products of a synthesis. resolvemass.caresearchgate.net

Infrared (IR) Spectroscopy and Circular Dichroism (CD): These methods provide information about the functional groups present in a molecule and its secondary structure (in the case of larger molecules like peptides), respectively. numberanalytics.comresolvemass.caresearchgate.net

Computational Approaches: Computational chemistry has become an indispensable partner to experimental methods. numberanalytics.comnumberanalytics.com

Molecular Modeling and Docking: These methods predict how a molecule like this compound might bind to its target protein. longdom.org By simulating the interactions between the ligand and the active site of the enzyme, researchers can understand the basis of its inhibitory activity. patsnap.com

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods are used to calculate molecular properties, predict reaction outcomes, and understand reaction mechanisms. numberanalytics.comlongdom.org They can also be used in conjunction with experimental data, for example, to help assign NMR chemical shifts with greater confidence in complex structures. acs.org

These integrated approaches, combining experimental data with computational validation, provide a high-confidence characterization of complex organic molecules. numberanalytics.comifes.edu.br

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaThis compound
Molar Mass547.67 g·mol⁻¹ wikipedia.org
AppearanceWhite to off-white powder
ClassProtease Inhibitor wikipedia.org

Key Techniques in Characterization of Complex Organic Molecules

TechniquePrimary Application
NMR SpectroscopyDetailed structural elucidation (connectivity, stereochemistry) numberanalytics.com
Mass Spectrometry (MS)Molecular weight and formula determination, sequencing ijsra.net
HPLC/UPLCPurity assessment and separation of components researchgate.net
Computational DockingPredicting ligand-protein binding modes longdom.org
Quantum Chemical CalculationsPredicting molecular properties and reaction mechanisms numberanalytics.com

Scope and Objectives of Research on this compound within Contemporary Academic Disciplines

Research on this compound (Darunavir) within contemporary academic disciplines is multifaceted, extending beyond its immediate clinical application. nih.gov The primary objectives are often to understand and overcome challenges such as drug resistance and to improve therapeutic delivery. nih.govnih.gov

Key research objectives include:

Investigating Molecular Mechanisms of Resistance: A major focus is to understand how mutations in the HIV-1 protease enzyme affect the binding affinity of this compound. nih.gov Kinetic studies that measure the association and dissociation rates of the inhibitor from both wild-type and mutant proteases provide a mechanistic explanation for its high genetic barrier to resistance. nih.gov

Development of Novel Formulations and Delivery Systems: Academic research aims to enhance the compound's properties through novel formulations. nih.gov For example, studies focus on creating long-acting prodrugs or nanoformulations, such as those using poly lactic-co-glycolic acid (PLGA), to improve drug delivery to viral reservoirs like the central nervous system. mdpi.comnih.gov

Synthesis of New Derivatives: Organic chemists continue to synthesize derivatives of the this compound framework. nih.govacs.org The objective is to create new analogues with improved potency, a better resistance profile, or different physicochemical properties. nih.gov These studies involve modifying specific regions of the molecule and evaluating the impact on its biological activity. acs.org

Exploring Broader Applications: While developed for HIV, the potent inhibitory mechanism of this compound has prompted in vitro investigations into its activity against other proteases, including those from other viruses. drugbank.com

These research aims are typically pursued using a combination of synthetic chemistry, molecular and cell biology, pharmacology, and computational modeling. nih.govuonbi.ac.keresearcher.life

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N4O8S B7756556 C21H28N4O8S

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4S.2C2H2O4/c1-3-20-6-8-21(9-7-20)16-15-13-5-4-12(2)10-14(13)22-17(15)19-11-18-16;2*3-1(4)2(5)6/h11-12H,3-10H2,1-2H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFAVJNDSSNTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C4=C(CC(CC4)C)SC3=NC=N2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Characterization of C21h28n4o8s

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-resolution mass spectrometry serves as a cornerstone in the structural analysis of C21H28N4O8S, providing an exact measurement of its mass and, by extension, its elemental composition. This technique distinguishes between compounds with the same nominal mass, offering a high degree of confidence in the assigned molecular formula.

A German study analyzing various compounds identified a substance with the molecular formula this compound. tum.de The high-resolution mass spectrum yielded a measured mass of 495.15551, which closely corresponds to the calculated theoretical mass of 495.15532 for this formula, showing a minimal mass error of 0.38 ppm. tum.de

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Analysis

Electrospray ionization is a soft ionization technique that allows for the analysis of large and thermally labile molecules. In the context of this compound, ESI-MS is instrumental in generating intact molecular ions, which can then be subjected to fragmentation analysis to probe the molecule's substructures. The fragmentation patterns observed provide valuable clues about the connectivity of different functional groups within the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

To further elucidate the structure of this compound, tandem mass spectrometry (MS/MS) is employed. This technique involves the selection of a specific precursor ion, in this case, the molecular ion of this compound, its fragmentation through collision-induced dissociation, and the analysis of the resulting product ions. By piecing together the information from these fragment ions, a detailed map of the molecule's structure can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms.

One-Dimensional NMR (1H, 13C, 15N)

One-dimensional NMR experiments are fundamental to the structural elucidation of this compound. The ¹H NMR spectrum reveals the number and types of protons present in the molecule, while the ¹³C NMR spectrum provides similar information for the carbon skeleton. The chemical shifts, integration, and coupling patterns in these spectra allow for the initial assignment of various molecular fragments. Furthermore, ¹⁵N NMR can be utilized to probe the nitrogen-containing functional groups within the molecule.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide a more in-depth understanding of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) experiments establish proton-proton coupling networks, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range correlations between protons and carbons, helping to connect the molecular fragments identified in 1D NMR.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is crucial for determining the stereochemistry of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule with the complexity of Darunavir, this technique provides unequivocal evidence of its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Research into the crystalline form of Darunavir has been crucial for understanding its physical properties and for its development as a pharmaceutical. Studies on Darunavir ethanolate (B101781), a common solvate form, have provided detailed crystallographic data. Using powder X-ray diffraction (PXRD) data, often refined with techniques like Rietveld analysis and density functional theory, researchers have precisely characterized its crystal structure. cambridge.orgcambridge.org

Commercial Darunavir ethanolate crystallizes in the orthorhombic space group P2₁2₁2₁, a chiral space group consistent with the enantiomerically pure nature of the drug. cambridge.orgcambridge.org The determination of the crystal structure from synchrotron powder diffraction data has allowed for the precise location of all atoms, including hydrogen atoms, which is critical for understanding the hydrogen-bonding networks that stabilize the crystal lattice. cambridge.orgcambridge.org

Furthermore, numerous X-ray crystal structures have been determined for Darunavir in complex with its biological target, the HIV-1 protease, and its drug-resistant mutants. rcsb.orgnih.govrcsb.orgacs.org These complex structures are invaluable for structure-based drug design, revealing the critical interactions between the inhibitor and the enzyme's active site. researchgate.net These studies often achieve very high resolutions, providing a detailed map of the binding interactions that are key to Darunavir's potency. nih.govrcsb.org For instance, an ultra-high resolution (0.84 Å) structure of Darunavir bound to a mutant HIV-1 protease revealed two distinct binding sites for the inhibitor. nih.gov

The crystallographic data from various studies are summarized in the table below.

Sample Method Space Group Unit Cell Parameters (Å, °) Resolution (Å)
Darunavir EthanolatePowder X-ray DiffractionP2₁2₁2₁a=9.98121, b=16.56254, c=18.77603N/A
Darunavir complex with HIV-1 Protease Precursor (PDB ID: 3TKW)X-ray DiffractionP2₁2₁2₁a=59.13, b=86.38, c=103.21, α=β=γ=901.55
Darunavir complex with multi-drug resistant HIV-1 Protease (PDB ID: 3EKT)X-ray DiffractionP2₁2₁2₁a=59.45, b=86.53, c=102.76, α=β=γ=901.97
Darunavir complex with Darunavir-resistant HIV-1 Protease (PDB ID: 6MK9)X-ray DiffractionP2₁2₁2₁a=59.53, b=87.27, c=102.66, α=β=γ=901.70

Table 1: Selected Crystallographic Data for Darunavir and its Complexes. Data sourced from multiple crystallographic studies. cambridge.orgcambridge.orgrcsb.orgrcsb.orgrcsb.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for investigating the stereochemical features of chiral molecules like Darunavir. The molecule possesses multiple stereocenters, and its specific three-dimensional configuration is essential for its biological activity. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the conformation of chiral molecules in solution.

While a standalone CD spectrum of Darunavir is a primary tool for confirming its absolute configuration by comparison to theoretical calculations or reference standards, advanced studies often use the technique to probe more complex stereochemical questions. For instance, CD spectral analysis has been employed to study the interaction of Darunavir with biological macromolecules like DNA. nih.gov In these studies, changes in the CD signal of DNA upon the addition of Darunavir can indicate binding and provide insights into the nature of the interaction, such as intercalation or groove binding. nih.govresearchgate.net The observation that Darunavir induces changes in the DNA CD spectrum is evidence of a stereospecific interaction that perturbs the chiral structure of the DNA helix. nih.gov

Similarly, CD spectroscopy is used to study the conformational changes in HIV-1 protease upon binding to Darunavir. wits.ac.za The protease itself is a chiral protein, and its far-UV CD spectrum provides information about its secondary structure (e.g., α-helix and β-sheet content). wits.ac.za Changes in the protein's CD spectrum upon complexation with Darunavir can confirm that the binding event induces a conformational change, a key aspect of its inhibitory mechanism.

The stereochemical integrity of Darunavir's key synthetic intermediates, such as the bicyclic (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety, is also critical. acs.orgacs.org Chiroptical methods are indispensable during the synthesis of such fragments to ensure the correct stereochemistry is obtained, which is paramount for the final drug's efficacy. The interpretation of chiroptical properties is often supported by computational modeling to correlate the observed spectra with specific molecular conformations and configurations. researchgate.net

Technique Application Findings/Information Obtained
Circular Dichroism (CD)Interaction with calf thymus DNA (ct-DNA)Confirmed groove binding interaction and slight perturbation of DNA conformation upon binding. nih.govresearchgate.net
Circular Dichroism (CD)Characterization of HIV-1 ProteaseUsed to evaluate the secondary structure of the target enzyme. wits.ac.za
Chiroptical Methods in SynthesisStereocontrol of IntermediatesEssential for confirming the enantiopurity and absolute configuration of key chiral building blocks like bis-THF alcohol. acs.orgresearchgate.net

Table 2: Applications of Chiroptical Spectroscopy in the Study of Darunavir and Related Systems.

Table of Compound Names

Systematic/Trivial Name Molecular Formula
DarunavirThis compound
Darunavir EthanolateC27H37N3O7S·(C2H5OH)
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-olC6H10O3
AmprenavirC25H35N3O6S
RitonavirC37H48N6O5S2
SaquinavirC38H50N6O5
TipranavirC31H33F3N2O5S

Computational and Theoretical Investigations of C21h28n4o8s

Quantum Chemical Calculations

Quantum chemical calculations are employed to study the electronic structure and geometry of Darunavir at the atomic level. researchgate.netresearchgate.net These calculations are often performed using methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. dntb.gov.uaworktribe.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For Darunavir, this involves determining the precise bond lengths, bond angles, and torsion angles that define its structure. rsc.org

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. researchgate.net Darunavir is a flexible molecule, and its ability to adopt various conformations is critical for its binding to the HIV-1 protease active site. nih.govdntb.gov.ua Studies have shown that Darunavir can exist in different forms, such as ethanolate (B101781) and hydrate, which have distinct crystalline structures and hydrogen bonding patterns. unesp.brrsc.org The specific conformation of Darunavir can be influenced by its environment, such as the presence of solvent molecules or its interaction with a biological target. nih.govnih.gov An overlay of the ethanolate and dihydrate conformers reveals subtle differences in their molecular structures. rsc.org

Below is a table showing representative crystal data for two solvated forms of Darunavir, highlighting the differences in their unit cell parameters.

ParameterDarunavir EthanolateDarunavir Dihydrate
Crystal SystemOrthorhombicOrthorhombic
Space GroupP212121P212121
a (Å)6.876.82
b (Å)18.0518.21
c (Å)24.9624.18
Data sourced from crystallographic studies of Darunavir solvates. rsc.org

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be distributed among a set of molecular orbitals that extend over the entire molecule. brsnc.in Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. redalyc.org

For Darunavir, quantum chemical calculations at the M06-2X/6-31G(d,p) level of theory have been used to analyze the HOMO and LUMO. researchgate.net This analysis helps to identify the regions of the molecule most likely to donate or accept electrons, which is crucial for understanding its interactions with amino acid residues in the active site of HIV-1 protease. researchgate.netresearchgate.net Electrostatic potential surface maps, another product of these calculations, visually represent the charge distribution and help investigate the extent of interactions within the protein's active site. researchgate.net The fundamental principles of electronic structure theory, from Hartree-Fock methods to Density Functional Theory (DFT), provide the basis for these advanced calculations. manchester.ac.ukuni.lu

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can predict spectroscopic properties, which can then be compared with experimental data to validate the computational models.

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. mdpi.comnih.gov While highly accurate methods like coupled-cluster theory are computationally expensive, DFT calculations offer a practical alternative for predicting chemical shifts in molecules the size of Darunavir. worktribe.comarxiv.org Machine learning algorithms, trained on extensive datasets of experimental and calculated shifts, are emerging as even faster and highly accurate methods. mdpi.comarxiv.org For Darunavir and its analogs, 1H and 13C NMR spectra are characterized using internal standards, with chemical shifts reported in parts per million (ppm). acs.org

IR Frequencies: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Theoretical calculations can predict these vibrational frequencies. For Darunavir, a specific carbonyl band between 1757-1671 cm⁻¹ has been identified as a useful feature for its quantification via IR spectroscopy, as it is not subject to interference from tablet excipients. sapub.orgsapub.org Studies comparing Darunavir ethanolate and dihydrate forms show differences in their OH stretching bands, indicating distinct hydrogen-bonding environments in the two solvates. rsc.org

Below is a table summarizing key experimental IR absorption bands for Darunavir.

Functional GroupAbsorption Range (cm⁻¹)Significance
Carbonyl (C=O)1757-1671Specific band used for quantification. sapub.orgsapub.org
Hydroxyl (O-H)3264-3619 (Ethanolate)Broad band indicating hydrogen-bonded OH groups. rsc.org
Hydroxyl (O-H)3041-3530 & 3629 (Dihydrate)Broad and sharp peaks, indicating both hydrogen-bonded and non-hydrogen-bonded OH groups. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics, flexibility, and interactions of molecules like Darunavir in a simulated environment, often including explicit solvent molecules. nih.govresearchgate.net

Solvent Effects on Molecular Behavior

The solvent environment plays a critical role in the behavior of drug molecules. redalyc.orgresearchgate.net For Darunavir, which has low water solubility, its interaction with the solvent is a key factor influencing its bioavailability and formulation. unesp.br MD simulations that include explicit solvent molecules (like water) are crucial for accurately modeling molecular behavior. nih.govacs.org Studies have shown that water molecules can play a direct role in stabilizing the Darunavir-protease complex by forming bridging hydrogen bonds. nih.gov Furthermore, simulations have been used to study how Darunavir crosses a cell membrane by modeling its interactions with a lipid bilayer, revealing that it adopts conformations within the membrane that are similar to its bioactive shape in the protease active site. nih.gov The choice of solvent can also influence which polymorphic form of a drug crystallizes from solution, a phenomenon studied for other protease inhibitors like Ritonavir. nih.govacs.org

In Silico Analysis of Molecular Interactions

In silico analysis, utilizing computational methods, provides profound insights into the interactions between a ligand, such as Darunavir, and its biological target. These theoretical investigations are crucial for rational drug design and for elucidating the basis of drug efficacy and resistance.

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. For Darunavir, docking studies have been pivotal in visualizing its interaction with the active site of HIV-1 protease.

Docking analyses have consistently shown that Darunavir fits snugly within the binding pocket of the HIV-1 protease. scholarsresearchlibrary.com The molecule adopts an extended conformation, allowing its various functional groups to form multiple points of contact with the amino acid residues of the enzyme. scholarsresearchlibrary.com These studies have been performed using software like Molecular Operating Environment (MOE) and GOLD, with the three-dimensional structure of HIV-1 protease often obtained from the Protein Data Bank (PDB). scholarsresearchlibrary.comnih.gov

A key finding from these docking studies is the critical role of hydrogen bonding in the Darunavir-protease interaction. scholarsresearchlibrary.com The carbonyl oxygen, sulfonyl oxygen, amino nitrogen, and furan (B31954) oxygen of Darunavir are actively involved in forming these bonds. scholarsresearchlibrary.com For instance, the carbonyl oxygen has been observed to form hydrogen bonds with the catalytic aspartate residues, AspA25 and AspB25, which are crucial for the enzyme's function. scholarsresearchlibrary.com The furan ring oxygen can also form a hydrogen bond with AspB30. scholarsresearchlibrary.com

Furthermore, docking studies have highlighted the importance of a conserved water molecule in mediating the interaction between Darunavir and the protease. scholarsresearchlibrary.comacs.org This water molecule can bridge the flaps of the protease, contributing to the stability of the complex. acs.org The amino nitrogen of Darunavir can form a hydrogen bond with AspA30 through this water molecule. scholarsresearchlibrary.com

The accuracy of docking protocols is often validated by redocking the crystallographically observed ligand into the protein's active site and measuring the root mean square deviation (RMSD) between the docked and the original pose. A low RMSD value, typically below 2 Å, indicates a reliable docking setup. nih.gov

Interactive Data Table: Docking Scores of Darunavir against Viral Proteases

Target ProteinPDB IDDocking Score (kcal/mol)Reference
HIV-1 Protease4LL3- nih.gov
SARS-CoV-2 Main Protease6Y84-10.25 imrpress.com
SARS-CoV-2 Main Protease--39.10 mdpi.com

Note: Docking scores can vary significantly depending on the software, scoring function, and specific protocol used.

Interaction Energy Calculations and Binding Site Analysis

Interaction energy calculations provide a quantitative measure of the binding affinity between a ligand and a protein. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are commonly employed to calculate the binding free energy of the ligand-protein complex from molecular dynamics simulation trajectories. chemrxiv.orgresearchgate.net

Binding site analysis complements docking studies by identifying the specific amino acid residues that are key to the interaction. For Darunavir, the binding site within HIV-1 protease is a well-defined pocket composed of several subsites (S2, S1, S1', S2'). researchgate.net The hydrophobic groups of Darunavir fit into these subsites, mimicking the natural peptide substrate of the enzyme. researchgate.net

Key interacting residues in the wild-type HIV-1 protease binding site include the catalytic dyad Asp25 and Asp125 (or Asp25' from the other monomer), as well as residues in the flaps such as Ile50 and Ile150 (or Ile50'). researchgate.netresearchgate.net The bis-tetrahydrofuranyl (bis-THF) moiety of Darunavir makes particularly favorable interactions with the protease backbone atoms of Asp29 and Asp30. researchgate.netnih.gov

Studies on drug-resistant protease variants have shown that mutations can alter the shape and electrostatic properties of the binding pocket, leading to a decrease in binding affinity for Darunavir. researchgate.netnih.gov For example, mutations can lead to a loss of favorable electrostatic and van der Waals interactions. nih.gov However, the unique chemical structure of Darunavir, particularly the bis-THF group, allows it to maintain some crucial interactions even in the presence of mutations, contributing to its high genetic barrier to resistance. researchgate.net

Interactive Data Table: Key Interacting Residues in the Darunavir-HIV-1 Protease Complex

Interacting ResidueType of InteractionReference
AspA25 / AspB25Hydrogen Bonding scholarsresearchlibrary.com
AspA30 / AspB30Hydrogen Bonding (direct or water-mediated) scholarsresearchlibrary.com
IleA50 / IleB50Hydrogen Bonding (water-mediated) scholarsresearchlibrary.com
Asp29 / Asp30Favorable Interactions with bis-THF moiety researchgate.netnih.gov
Arg8, Ile50, Ile84, Asp25', Ala28'Unfavorable interactions in mutant protease nih.gov

Molecular and Biochemical Interaction Studies of C21h28n4o8s

Investigation of Piroxicam (B610120) Cinnamate with Model Biological Systems

The interaction of a drug with cellular and subcellular structures is fundamental to its mechanism of action. Studies on model biological systems like liposomes, membranes, and nucleic acids offer insights into these complex interactions.

Liposome and Membrane Interaction Studies

Research on the parent compound, piroxicam, reveals significant interactions with lipid membranes. All-atom molecular dynamics simulations and fluorescent spectroscopy have been employed to study the interaction of piroxicam in its neutral, zwitterionic, and cationic forms with various lipid bilayers, including those composed of phosphatidylcholine, cholesterol, and PEGylated lipids. core.ac.uknih.gov These studies demonstrated that all forms of piroxicam can associate with lipid bilayers, positioning themselves near the water-membrane interface. core.ac.uknih.gov

The neutral/zwitterionic form of piroxicam is capable of penetrating zwitterionic and PEGylated membranes. core.ac.uk The inclusion of cholesterol in the bilayer was observed to facilitate the entry of neutral piroxicam tautomers into the membrane. core.ac.uk When the bilayer is PEGylated, piroxicam tends to localize within the PEG layer and the lipid headgroup region, suggesting that PEGylated liposomes might carry a larger amount of the drug compared to conventional ones. nih.gov

Furthermore, investigations using isolated mitochondria have shown that piroxicam can permeabilize the mitochondrial membrane. nih.gov Scanning Electron Microscope (SEM) imaging revealed that piroxicam induces morphological changes in the mitochondrial membrane, leading to fusion and rupture. nih.gov This fusogenic property was also observed with DMPC vesicles and mixed micelles, indicating it is a general characteristic of piroxicam at physiological pH. nih.gov Encapsulating piroxicam within liposomes has been shown to enhance its topical anti-inflammatory effects. core.ac.ukbiomedpharmajournal.org

Table 1: Summary of Piroxicam Interaction with Model Membranes

Model System Interaction/Effect Observed Methodology Reference
Zwitterionic (POPC) & PEGylated Liposomes Association with lipid bilayers near the water-membrane interface; penetration into the membrane. Molecular Dynamics (MD) Simulations, Fluorescent Spectroscopy, Laser Scanning Confocal Microscopy. core.ac.uknih.gov
POPC/Cholesterol Bilayer Cholesterol facilitates the entry of neutral piroxicam tautomers into the membrane. MD Simulations. core.ac.uk
Isolated Mitochondria Membrane permeabilization, morphological changes, fusion, and rupture. Dye Permeabilization Assay, Scanning Electron Microscopy (SEM). nih.gov
DMPC Vesicles & Mixed Micelles Membrane fusion at physiological pH. Transmission Electron Microscopy (TEM). nih.gov

Interaction with DNA/RNA Structures

The interaction of piroxicam and its derivatives with nucleic acids has been a subject of investigation. Studies on metal complexes of piroxicam have provided insights into its DNA binding capabilities. For instance, a mononuclear Ru(II) complex with piroxicam ligands was found to act as a groove binder to DNA, showing more affinity than the free piroxicam anion. nih.gov In contrast, the piroxicam anion itself was suggested to bind to DNA through intercalation between the base stacks. nih.gov

Competitive binding studies involving a Ni(II) piroxicam complex and ethidium (B1194527) bromide indicated that this particular complex could not intercalate into DNA. researchgate.net Further research on various metal complexes of piroxicam (Ni, Pt, Pd, Ag) showed that they could inhibit DNA gyrase, an enzyme crucial for DNA replication. nih.gov Molecular docking studies have been used to further understand the interaction of these complexes with DNA duplexes and DNA gyrase, providing insights into their binding modes. nih.gov While these studies focus on piroxicam complexes, they suggest the potential for the core piroxicam structure to interact with nucleic acids. There is limited direct research available on the interaction of Piroxicam Cinnamate specifically with DNA or RNA.

Enzymatic Activity Modulation by Piroxicam Cinnamate

Enzyme Inhibition or Activation Kinetics (in vitro)

The primary mechanism of piroxicam involves the reversible inhibition of cyclooxygenase, leading to the peripheral inhibition of prostaglandin (B15479496) synthesis. drugbank.com Piroxicam blocks the COX-1 enzyme, thereby disrupting prostaglandin production. drugbank.com It also impedes the migration of leukocytes to inflammatory sites. drugbank.com

While the primary target is COX, the potential for interaction with other enzymes exists. For instance, studies on Glutathione (B108866) S-Transferases (GSTs), a family of detoxification enzymes, have shown that various compounds can act as inhibitors. nih.govnih.govmdpi.com GSTs play a role in cellular protection against reactive electrophiles. mdpi.com There is, however, a lack of specific studies in the reviewed literature detailing the inhibition or activation kinetics of Piroxicam Cinnamate with Glutathione-S-Transferases.

Characterization of Enzyme-Substrate/Inhibitor Complexes

The interaction of piroxicam with COX enzymes has been extensively studied. As a non-steroidal anti-inflammatory drug (NSAID), piroxicam fits into the active site of COX enzymes, preventing the substrate (arachidonic acid) from binding and being converted into prostaglandins. mdpi.com

Protein Binding and Recognition Mechanisms

The binding of drugs to plasma proteins, such as serum albumin, is a critical determinant of their distribution and availability in the body. slideshare.net Piroxicam exhibits a high affinity for plasma proteins, particularly albumin. farmaciajournal.com

Studies using equilibrium dialysis have shown that the binding of piroxicam to human serum albumin is similar to its binding to human plasma and serum. nih.gov The binding process is characterized by a high association constant. farmaciajournal.com Spectroscopic, calorimetric, and computational molecular methods have been used to investigate the interaction between piroxicam and bovine serum albumin (BSA), which is structurally similar to human serum albumin (HSA). researchgate.netnih.gov These studies revealed that the binding involves a combination of electrostatic, hydrophobic, and hydrogen interactions. nih.gov

Competitive binding studies indicate that piroxicam binds to site I within the hydrophobic pocket of subdomain IIA of BSA. nih.gov This binding is a spontaneous and exothermic process. farmaciajournal.com The interaction is strong, occurring at a single high-affinity site. farmaciajournal.com Circular dichroism studies have also confirmed the binding of piroxicam to albumin, noting a new Cotton effect upon binding. nih.gov

Table 2: Piroxicam-Protein Binding Characteristics

Protein Binding Site Interaction Forces Key Findings Reference
Human Serum Albumin (HSA) Site I (hydrophobic pocket of subdomain IIA) Electrostatic, Hydrophobic, Hydrogen bonds. High-affinity binding, spontaneous and exothermic process. farmaciajournal.comnih.govnih.gov
Bovine Serum Albumin (BSA) Site I (hydrophobic pocket of subdomain IIA) Electrostatic, Hydrophobic, Hydrogen bonds. Moderate binding affinity; dual quenching process (static and dynamic). nih.gov

Quantitative Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Quantitative binding assays are crucial for characterizing the interaction between a ligand, such as C21H28N4O8S, and its target protein. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two principal methods used to determine the thermodynamics and kinetics of this binding.

Isothermal Titration Calorimetry (ITC) measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction. Studies have shown that the binding of this compound to wild-type HIV-1 protease is a highly favorable process, driven by a strong, favorable enthalpy change (ΔH). nih.gov This indicates that the formation of powerful hydrogen bonds and van der Waals interactions is the primary driver of the binding affinity. nih.gov The binding is also characterized by a favorable entropic contribution (-TΔS). nih.gov Research comparing this compound with earlier inhibitors has revealed its superior thermodynamic profile, which is a key factor in its high potency. nih.gov Even with multi-drug resistant protease variants, which can decrease binding affinity by thousands of folds, the interaction is often partially compensated by entropic contributions. nih.gov

Table 1: Thermodynamic Binding Parameters of this compound to HIV-1 Protease Variants via ITC

Protease VariantBinding Affinity (KD, nM)Enthalpy Change (ΔH, kcal/mol)Entropic Contribution (-TΔS, kcal/mol)Source
Wild-Type~0.0034-12.1-3.1 nih.gov
Multi-Drug Resistant (MDR 769)~0.015-10.4-4.2 nih.gov
Mutant L76V0.8N/AN/A pdbj.org

Surface Plasmon Resonance (SPR) provides kinetic data on the binding interaction, measuring the rates of association (k_on) and dissociation (k_off). SPR studies have been instrumental in explaining the high genetic barrier to resistance for this compound. nih.govnih.gov The compound exhibits not only a rapid association rate but, more importantly, an exceptionally slow dissociation rate from the wild-type protease. nih.govasm.org This slow k_off results in a very long dissociative half-life, meaning the inhibitor remains bound to the enzyme's active site for an extended period, effectively shutting down its function. nih.govasm.org While mutations in the protease can increase the dissociation rate (weaken the binding), a significant drop in affinity is required before it translates into a loss of antiviral effect. nih.govnih.govasm.org

Table 2: Kinetic Binding Parameters of this compound to Wild-Type HIV-1 Protease via SPR

ParameterValueSource
Association Rate (k_on) (105 M-1s-1)5.58 ± 0.05 nih.gov
Dissociation Rate (k_off) (10-5 s-1)<0.05 (very slow) nih.gov
Dissociation Constant (K_D) (pM)<10 nih.gov
Dissociative Half-life (t1/2)>240 hours nih.govasm.org

Structural Biology Approaches (e.g., Co-crystallization with target proteins)

X-ray crystallography has provided atomic-level insights into how this compound interacts with HIV-1 protease. By co-crystallizing the compound with the protease, researchers have been able to visualize the precise binding mode. rcsb.orgacs.org These structural studies, with data deposited in the Protein Data Bank (e.g., PDB IDs 1T3R, 2F81, 4LL3), reveal that this compound fits snugly within the protease active site, making extensive interactions that account for its high affinity. nih.govrcsb.org

Key interactions include a network of hydrogen bonds between the inhibitor and the main-chain atoms of the protease active site, particularly with the catalytic aspartate residues (Asp25 and Asp25') and the flap regions (Ile50 and Ile50'). nih.govresearchgate.net A distinguishing feature of this compound is its bis-tetrahydrofuran (bis-THF) moiety, which makes extensive van der Waals contacts with the enzyme backbone. nih.gov This unique structural element displaces a conserved water molecule in the active site and maximizes favorable interactions, contributing to the compound's potent inhibitory activity and its resilience against resistance mutations that often alter the shape of the active site. nih.govnih.gov In some highly resistant protease variants, this compound has been observed to bind in atypical orientations, demonstrating its structural adaptability. acs.org

Cellular Uptake and Subcellular Localization Studies in Non-Human Cell Lines

For this compound to be effective, it must cross the cell membrane and reach the cytoplasm, where viral replication and protease activity occur. Studies in various cell lines have explored the mechanisms governing its entry and subsequent distribution within the cell.

Endocytosis and Membrane Translocation Mechanisms

The cellular uptake of this compound is a complex process influenced by both passive and active transport mechanisms. While passive diffusion across the lipid bilayer is a likely contributor due to the molecule's characteristics, the net intracellular concentration is significantly modulated by active efflux pumps. Transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs) recognize this compound as a substrate and actively transport it out of the cell. nih.gov This efflux mechanism can limit the accumulation of the drug inside the cell.

Studies using nanoparticle formulations have explored alternative uptake pathways. For instance, solid lipid nanoparticles (SLNs) containing this compound have been shown to be taken up via endocytic mechanisms. tandfonline.com Experiments using everted rat intestine models demonstrated that uptake of these nanoparticles was reduced in the presence of endocytosis inhibitors like chlorpromazine (B137089) and nystatin, suggesting the involvement of clathrin- and caveolae-mediated endocytosis for these specific formulations. tandfonline.comresearchgate.net However, for the free drug, endocytosis is not considered a primary route of entry. nih.gov Instead, a dynamic interplay between passive influx and active efflux determines the steady-state intracellular levels.

Intracellular Distribution and Compartmentalization

Once inside the cell, the primary site of action for this compound is the cytoplasm, where it inhibits the HIV-1 protease. It is generally understood that a significant portion of the drug resides in the cytosol to be available for target binding. nih.gov

However, the distribution is not uniform. The physicochemical properties of protease inhibitors can lead to their sequestration in various subcellular compartments. umich.edu While direct, high-resolution imaging of this compound distribution in non-human cell lines is not extensively documented, studies on related protease inhibitors and the compound's properties suggest potential compartmentalization. Lipophilic basic compounds can accumulate in acidic organelles like lysosomes, which can act as an intracellular reservoir. umich.edu There is also evidence that some protease inhibitors can be sequestered in other organelles, potentially affecting both efficacy and off-target effects. asm.org

Studies using fluorescently-tagged fusion proteins have shown that inhibitors that block certain cellular enzymes can alter protein localization, preventing them from entering the nucleus. nih.govresearchgate.net While this compound itself did not show this specific effect on prelamin A localization, the studies highlight that intracellular distribution is a critical and complex aspect of a drug's activity profile. nih.govresearchgate.net

Table of Mentioned Compounds

Molecular FormulaCommon Name
This compoundDarunavir

C21h28n4o8s As a Research Tool and Probe in Chemical Biology

Application of C21H28N4O8S in Mechanistic Biochemistry

In mechanistic biochemistry, understanding the intricate details of enzyme-substrate interactions and other molecular recognition events is paramount. sigmaaldrich.com this compound can be employed as a molecular probe to investigate the active sites and binding pockets of enzymes. For instance, the cysteine residue within the peptide can act as a nucleophile, potentially forming transient covalent adducts with electrophilic centers in an enzyme's active site.

By synthesizing a series of this compound analogues with subtle modifications, researchers can map the binding requirements of a target protein. For example, replacing the L-amino acids with their D-isomers can reveal critical stereochemical preferences for binding. tandfonline.com Isothermal titration calorimetry (ITC) is a powerful technique used to quantify the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and its target proteins.

Table 2: Hypothetical Thermodynamic Data for this compound Binding to a Target Protein

CompoundKd (μM)nΔH (kcal/mol)-TΔS (kcal/mol)
This compound15.21.1-8.5-1.2
Alanine-scan (Tyr->Ala)150.80.9-2.1-4.8
Alanine-scan (Cys->Ala)98.41.0-4.3-3.1

Such studies can elucidate the driving forces behind the binding event, whether it is enthalpically driven by specific hydrogen bonds and van der Waals interactions, or entropically driven by the release of ordered water molecules from the binding interface.

Utilization of this compound for Target Identification in Cellular Systems

A primary challenge in chemical biology is the identification of the cellular targets of bioactive small molecules. cymitquimica.com Affinity-based probes derived from this compound are instrumental in this endeavor. A typical workflow involves treating cell lysates or intact cells with a biotinylated and photo-crosslinkable version of the peptide. After UV irradiation to induce covalent bond formation, the cells are lysed, and the probe-protein complexes are enriched on streptavidin-coated beads. bioscience.co.uk

Following extensive washing to remove non-specifically bound proteins, the captured proteins are eluted and identified using mass spectrometry-based proteomics. This approach, often termed chemical proteomics, can provide a snapshot of the cellular interactome of this compound. Quantitative techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can be integrated to distinguish specific binders from the background proteome. researchgate.net

Table 3: Hypothetical Protein Targets Identified by this compound Affinity Probe

Protein ID (UniProt)Protein NameFunctionSILAC Ratio (Probe/Control)
P04637p53Tumor suppressor8.2
P62937MAP kinase 1Signal transduction6.5
Q04756Cathepsin L1Cysteine protease4.9

The identification of potential targets must be followed by rigorous validation experiments to confirm a direct and functionally relevant interaction. nih.gov

Design of this compound Analogues for Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. In a non-clinical research context, SAR studies on this compound analogues can provide valuable insights into the molecular determinants of its binding to a specific target protein. acs.org

A systematic approach to SAR involves creating a library of analogues where each amino acid is systematically replaced by other amino acids (e.g., alanine (B10760859) scanning) or by non-natural amino acids. nih.gov For example, modifying the tyrosine residue to explore the importance of the aromatic ring and the hydroxyl group, or replacing proline with other cyclic or constrained amino acids to probe conformational requirements.

Table 4: Illustrative SAR Data for this compound Analogues Targeting a Hypothetical Enzyme

AnalogueModificationRelative Binding Affinity (%)
Parent PeptideH-Tyr-Cys-Asp-Pro-OH100
Analogue 1H-Ala -Cys-Asp-Pro-OH12
Analogue 2H-Tyr-Ala -Asp-Pro-OH35
Analogue 3H-Tyr-Cys-Ala -Pro-OH78
Analogue 4H-Tyr-Cys-Asp-Ala -OH25
Analogue 5H-Phe -Cys-Asp-Pro-OH85

The data generated from these studies can be used to build a pharmacophore model, which describes the essential three-dimensional arrangement of functional groups required for binding. This information is invaluable for designing more potent and selective chemical probes for basic research purposes. acs.org

Future Perspectives and Research Directions for C21h28n4o8s

Exploration of Additional Synthetic Pathways and Libraries

The future synthesis of C21H28N4O8S and its derivatives will likely focus on developing novel, efficient, and modular synthetic routes. Current approaches in chemical synthesis emphasize the construction of molecular libraries to explore a wider chemical space, which is crucial for identifying molecules with optimized properties.

Future research should aim to:

Utilize Combinatorial Chemistry: Employing combinatorial techniques can lead to the rapid generation of a library of structural analogs. nih.gov This involves systematically modifying different parts of the this compound scaffold to investigate how structural changes affect its function.

Explore Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high stereo- and regioselectivity under mild reaction conditions, a green alternative to traditional organic chemistry methods. nih.gov

Synthetic Approach Objective Potential Advantages Key Methodologies
Modular SynthesisIncrease efficiency and yieldSimplifies purification; allows for late-stage diversificationFragment coupling; Click chemistry
Combinatorial LibrariesExplore structure-activity relationshipsRapid generation of diverse analogs nih.govSolid-phase synthesis; Parallel synthesis
Biocatalytic RoutesEnhance selectivity and sustainabilityHigh stereoselectivity; Environmentally benign conditionsEnzyme engineering; Whole-cell catalysis nih.govnih.gov

Advanced Spectroscopic Characterization under Non-Standard Conditions

To fully understand the structure-property relationships of this compound, it is essential to move beyond standard spectroscopic analysis. Investigating its behavior under non-standard conditions can reveal unique properties and dynamic processes.

Future spectroscopic studies could involve:

Variable-Temperature NMR: Nuclear Magnetic Resonance (NMR) spectroscopy at different temperatures can provide insights into conformational dynamics, such as the rotation around single bonds or ring-flipping motions.

High-Pressure Spectroscopy: Applying high pressure can alter bond lengths and angles, and studying these changes using techniques like Raman or IR spectroscopy can elucidate the molecule's compressibility and phase transitions.

Solid-State NMR (ssNMR): For crystalline or amorphous solid forms of the compound, ssNMR can provide detailed information about the local molecular environment and intermolecular interactions that are averaged out in solution-state NMR.

Integration of this compound into Complex Biochemical Pathways In Vitro

The molecular formula this compound is suggestive of a compound that could interact with biological systems, such as a peptide or a secondary metabolite. Reconstituting metabolic pathways in vitro is a powerful method for understanding the precise function of individual molecules. nih.gov

Key research avenues include:

Enzyme Inhibition Assays: Investigating whether this compound can inhibit the activity of specific enzymes is a fundamental step in determining its potential as a therapeutic agent or a biological probe. wikipedia.org

Metabolic Pathway Reconstruction: Introducing the compound into a reconstituted in vitro metabolic pathway, such as glycolysis or a synthetic enzymatic cascade, can help identify its metabolic fate and its effect on the flux of metabolites through the pathway. nih.govnih.govresearchgate.net

Protein-Ligand Binding Studies: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction between this compound and target proteins, providing a deeper understanding of its mechanism of action. nih.gov

Development of this compound for Novel Non-Biological Material Science Applications

The potential applications of organic molecules are not limited to biology. The unique structural features suggested by the formula this compound could be leveraged in the field of materials science. unipd.itua.edu

Future research in this area could focus on:

Organic Electronics: If the molecule possesses a suitable conjugated system, it could be investigated as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Sensor Development: The functional groups within the molecule could be designed to selectively bind to specific ions or small molecules, making it a candidate for a chemosensor. The binding event could be transduced into a measurable optical or electronic signal.

Functional Polymers: this compound could be incorporated as a monomer into a polymer chain. The resulting polymer might exhibit unique properties, such as enhanced thermal stability, specific optical activity, or self-assembly capabilities, derived from the monomer's structure. rsc.orgdantecdynamics.com

Application Area Target Property Potential Function
Organic ElectronicsCharge transport, LuminescenceComponent in OLEDs, OPVs, OFETs
Chemical SensingSelective molecular recognitionActive element in a chemosensor
Advanced PolymersSelf-assembly, Thermal stabilityFunctional monomer for specialty polymers

Synergistic Application of Computational and Experimental Methods for Deeper Understanding of this compound Behavior

The integration of computational modeling with experimental work is a powerful paradigm in modern chemical research. wiley.comiieta.org This synergy allows for the prediction of molecular properties and the rational design of experiments, saving time and resources. nih.govfrontiersin.org

Future integrated approaches should include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict spectroscopic properties (NMR, IR, UV-Vis spectra), molecular orbital energies, and reaction mechanisms, which can then be validated experimentally.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound over time, providing insights into its conformational landscape and its interactions with other molecules, such as solvent or a biological macromolecule.

Quantitative Structure-Activity Relationship (QSAR): If a library of this compound analogs is synthesized and tested for a specific activity, QSAR models can be built to correlate structural descriptors with activity, enabling the design of more potent or selective compounds.

Method Predicted Properties Experimental Validation
Density Functional Theory (DFT)Spectroscopic data, Reaction energiesNMR, IR, UV-Vis spectroscopy, Calorimetry
Molecular Dynamics (MD)Conformational changes, Binding modesTemperature-dependent NMR, X-ray crystallography
QSARBiological or material activityIn vitro assays, Material testing

Q & A

Q. How can researchers systematically analyze the reliability of conflicting data on C₂₁H₂₈N₄O₈S?

  • Methodological Answer :
  • Constructive Falsification : Test hypotheses against empirical data using Popperian principles.
  • Reliability Metrics : Calculate confidence intervals or Bayesian posterior probabilities.
  • Cross-Validation : Compare results across multiple analytical platforms (e.g., LC-MS vs. NMR).
    Document all steps in a decision tree format .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.